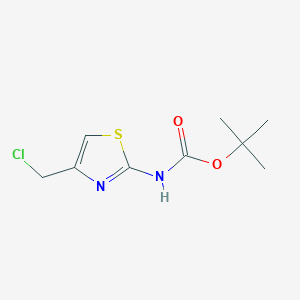

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMXQKNNEPFDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668691 | |

| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892952-70-4 | |

| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate CAS number

An In-Depth Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: A Key Building Block in Modern Drug Discovery

Abstract

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, identified by CAS Number 892952-70-4 , is a pivotal bifunctional reagent in medicinal chemistry and drug development.[1] Its unique structure, featuring a Boc-protected aminothiazole core and a reactive chloromethyl group, positions it as a valuable building block, particularly in the synthesis of targeted protein degraders and other complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, its critical applications in drug discovery, and essential safety and handling procedures for laboratory use.

Chemical and Physical Properties

The compound's utility is underpinned by its specific physicochemical characteristics. The tert-butyloxycarbonyl (Boc) protecting group provides stability and solubility in common organic solvents, while the chloromethyl group serves as a versatile electrophilic handle for subsequent chemical modifications.

| Property | Value | Source |

| CAS Number | 892952-70-4 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [1] |

| Molecular Weight | 248.7 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Purity | Typically ≥97% | [1][3] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place.[1][4] |

Synthesis and Reaction Mechanism

The synthesis of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is typically achieved through a multi-step process starting from a more readily available precursor, tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. The key transformation is the conversion of the primary alcohol to a chloride, a common and well-understood reaction in organic synthesis.

Causality of Experimental Design:

The choice of reagent for the chlorination step is critical. Thionyl chloride (SOCl₂) is often preferred over other reagents like HCl because it produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction is typically run at low temperatures to control reactivity and minimize the formation of side products. The Boc-protecting group is stable under these mild acidic conditions, ensuring the amino group on the thiazole ring remains unreactive.

Experimental Protocol: Synthesis via Chlorination

Materials:

-

tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution: Dissolve tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (1.1-1.5 eq) dropwise to the cooled solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a flask containing a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Development

The carbamate functional group is a key structural motif in many approved drugs, often used as a stable surrogate for a peptide bond.[5][6][7] The title compound is particularly valuable as it combines this feature with a reactive "warhead."

Role as a Bifunctional Building Block

This molecule is a classic example of a bifunctional building block, containing two distinct points of reactivity that can be addressed sequentially:

-

The Chloromethyl Group: This is a moderately reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the thiazole scaffold to various nucleophiles (e.g., amines, thiols, alcohols) found on other molecules, such as linkers or protein-targeting ligands.

-

The Boc-Protected Amine: The Boc group is a robust protecting group that can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This newly exposed amine can then be used for further chemical elaboration, such as amide bond formation.

This dual functionality makes the compound an ideal intermediate for constructing complex molecules where precise control over connectivity is required.

Application in Targeted Protein Degradation (PROTACs)

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate can serve as a precursor to a linker component that connects the target-binding ligand to the E3 ligase-binding ligand.

Visualization of Application Logic

Caption: Logical workflow for using the compound in multi-step synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety. The compound is classified as a hazardous substance.

-

Hazard Identification: May cause skin corrosion/irritation, serious eye damage, and respiratory irritation.[4] It is harmful if swallowed or inhaled.[2][8]

-

Handling Precautions: Use only under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] Avoid breathing dust, mist, or vapors. Wash hands thoroughly after handling.[4][8]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[4]

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[4][8] Keep containers tightly closed.[4]

-

Incompatible Materials: Strong oxidizing agents, acids.[4]

Conclusion

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity and stable protecting group allow for its strategic incorporation into complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage its potential in developing next-generation therapeutics.

References

-

Title: tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. Source: CP Lab Safety. URL: [Link]

-

Title: CAS No : 1388137-32-3 | Product Name : tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate. Source: Pharmaffiliates. URL: [Link]

-

Title: tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S. Source: PubChem. URL: [Link]

-

Title: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate. Source: Cenmed Enterprises. URL: [Link]

-

Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Source: Atlantis Press. URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central. URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications. URL: [Link]

- Title: Preparation method of 4-chloromethyl benzoic acid t-butyl ester. Source: Google Patents.

- Title: Process for preparing chloromethyl di-tert-butylphosphate. Source: Google Patents.

-

Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PubMed Central. URL: [Link]

- Title: Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Source: Google Patents.

-

Title: Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate (C9H15N3O2S). Source: PubChemLite. URL: [Link]

-

Title: tert-Butyl carbamate. Source: NIST WebBook. URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. cenmed.com [cenmed.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is of paramount importance due to its presence in numerous biologically active compounds.[1] The strategic functionalization of this ring allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. This guide focuses on a key intermediate, tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate , providing a comprehensive technical overview of its structural elucidation.

The molecule, with a chemical formula of C₉H₁₃ClN₂O₂S and a molecular weight of 248.7 g/mol , incorporates three critical features: the versatile thiazole core, a reactive chloromethyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protected amine at the 2-position.[2] The Boc group is a cornerstone of modern organic synthesis, offering robust protection for amines that can be readily removed under mild acidic conditions, making it indispensable in multi-step synthetic sequences.[3][4][5][6]

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind the analytical choices, interpreting the spectral data in a cohesive narrative to build an unassailable structural proof. We will employ a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for structural confirmation.

Molecular Architecture and Synthetic Context

Understanding the constituent parts of the molecule is fundamental to interpreting its spectral data. The structure consists of a central thiazole ring, with the C2 position occupied by a Boc-protected amine and the C4 position by a chloromethyl group.

Caption: Standard workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the precise molecular mass of the compound and its fragmentation pattern upon ionization. This allows for the confirmation of the molecular formula and provides corroborating evidence for the proposed structure.

Expected Results (Electron Impact or Electrospray Ionization):

-

Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks corresponding to the molecular ion. Due to the presence of one chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected.

-

m/z 248: Corresponding to the molecule with the ³⁵Cl isotope.

-

m/z 250: The "M+2" peak, corresponding to the ³⁷Cl isotope. Its intensity will be approximately one-third of the m/z 248 peak, providing definitive evidence for the presence of a single chlorine atom.

-

-

Key Fragmentation Pathways: The fragmentation pattern serves as a fingerprint for the molecule's structure.

-

Loss of tert-butyl radical ([M - 57]⁺): A very common fragmentation for Boc-protected compounds, resulting in a peak at m/z 191/193.

-

Loss of isobutylene ([M - 56]⁺): Another common pathway for Boc groups.

-

Loss of the entire Boc group ([M - 100]⁺): Cleavage of the N-C bond of the carbamate.

-

Caption: Primary fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expected Characteristic Absorptions: The IR spectrum provides a quick and reliable confirmation of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3300 | N-H Stretch | Carbamate | Confirms the presence of the amine-related proton. |

| ~ 2980 | C-H Stretch | Alkyl (Boc, -CH₂-) | Indicates the presence of sp³ C-H bonds. |

| ~ 1725 | C=O Stretch | Carbamate | A very strong and sharp absorption, highly diagnostic for the Boc group's carbonyl. [7] |

| ~ 1580 | C=N/C=C Stretch | Thiazole Ring | Aromatic ring vibrations. |

| ~ 1250 & 1150 | C-O Stretch | Carbamate | Confirms the ester-like linkage of the Boc group. |

| ~ 750 | C-Cl Stretch | Chloromethyl | A moderate to strong absorption in the fingerprint region, indicative of the C-Cl bond. |

Integrated Data Analysis and Structural Confirmation

The true power of this analytical approach lies in the synthesis of all data streams. No single technique provides the complete picture, but together they offer an unambiguous confirmation of the structure of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate.

| Structural Fragment | ¹H NMR Evidence | ¹³C NMR Evidence | MS Evidence | IR Evidence |

| Boc Group | Singlet at ~1.5 ppm (9H) | Signals at ~28, ~82, and ~153 ppm | Fragment at [M-57]⁺ | Strong C=O stretch at ~1725 cm⁻¹; C-H stretch at ~2980 cm⁻¹ |

| Thiazole Ring | Singlet at ~7.2 ppm (1H) | Signals at ~118, ~148.5, and ~161.8 ppm | Core fragment remains after loss of substituents | Ring stretches at ~1580 cm⁻¹ |

| Chloromethyl Group | Singlet at ~4.7 ppm (2H) | Signal at ~42 ppm | Isotopic pattern (M⁺ and M+2) confirms one Cl atom | C-Cl stretch at ~750 cm⁻¹ |

| Full Structure | All signals present with correct integration and multiplicity | All 9 unique carbons accounted for | Correct molecular ion mass (m/z 248/250) | All key functional group vibrations present |

The ¹H and ¹³C NMR data establish the precise connectivity of the carbon-hydrogen skeleton. Mass spectrometry confirms the elemental composition (specifically the presence of one chlorine and one sulfur atom via isotopic patterns) and the overall molecular weight. Finally, IR spectroscopy provides orthogonal confirmation of the critical carbamate and alkyl chloride functional groups. This confluence of evidence from independent analytical methods provides a robust and trustworthy elucidation of the target structure.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). PMC - NIH. Available at: [Link]

-

Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (2021). MDPI. Available at: [Link]

-

Thiazole. (n.d.). Wikipedia. Available at: [Link]

-

13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Supporting Information for "A simple, efficient and general method for the N-tert-butoxycarbonylation of amines". (n.d.). Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

-

Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

Thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Available at: [Link]

-

Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica. Available at: [Link]

-

Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. Available at: [Link]

-

tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate. (n.d.). Pharmaffiliates. Available at: [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Available at: [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]

-

2-N-Boc-Amino-Thiazole-5-Carboxylic Acid. (n.d.). PubChem. Available at: [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

-

Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (n.d.). ResearchGate. Available at: [Link]

-

Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2017). PubMed. Available at: [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]

-

Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Available at: [Link]

-

tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. (n.d.). CP Lab Safety. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Buy tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate | 947179-19-3 [smolecule.com]

An In-depth Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: A Critical Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document delves into the molecule's fundamental properties, its strategic importance in synthesis, established safety and handling protocols, and its pivotal role in the construction of advanced therapeutic modalities.

Executive Summary: The Strategic Importance of a Versatile Intermediate

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate has emerged as a valuable intermediate in medicinal chemistry. Its structure uniquely combines three critical functional elements:

-

A thiazole ring , a privileged scaffold in numerous FDA-approved drugs, known for enhancing metabolic stability and facilitating crucial binding interactions with biological targets.

-

A Boc-protected amine , which masks the reactivity of the 2-amino group, allowing for selective reactions at other parts of the molecule before a straightforward deprotection step.

-

A reactive chloromethyl group , which serves as a potent electrophilic handle for introducing the thiazole moiety into larger molecules through nucleophilic substitution reactions.

This combination makes it an ideal starting point for synthesizing libraries of compounds, particularly in the development of targeted protein degraders (PROTACs) and other complex therapeutic agents.

Core Molecular Properties and Specifications

The fundamental characteristics of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 248.7 g/mol | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [1][2] |

| CAS Number | 892952-70-4 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Typical Purity | ≥97% | [3][4] |

| Common Synonyms | Boc-(2-amino-4-chloromethyl)thiazole |

Synthesis and Chemical Reactivity

The synthesis of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a logical, multi-step process that leverages well-established organic chemistry transformations. The most common and field-proven pathway begins with the protection of a commercially available precursor, followed by chlorination.

Proposed Synthetic Pathway

The logical synthesis workflow involves two primary stages: Boc protection of the amine and subsequent chlorination of the primary alcohol.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, logical procedure based on established chemical principles for this reaction class. Researchers must adapt and optimize these conditions based on their specific laboratory setup and safety assessment.

Part 1: Synthesis of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (Precursor)

-

Reaction Setup: To a solution of 2-amino-4-(hydroxymethyl)thiazole (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 1.2 eq).

-

Reagent Addition: Cool the mixture in an ice-water bath (0 °C). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Extract the resulting aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor as a solid.

Part 2: Synthesis of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate (Final Product)

-

Reaction Setup: Dissolve the precursor, tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq), in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the stirred solution. Causality Note: The use of an excess of thionyl chloride ensures complete conversion of the primary alcohol. The reaction is highly exothermic and generates HCl gas, necessitating slow addition and proper ventilation.

-

Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup and Isolation: Carefully quench the reaction by slowly pouring it over ice-cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is typically of high purity but can be further purified by recrystallization if necessary.

Applications in Drug Development

The primary utility of this compound is as an electrophilic building block for constructing more complex molecules. The chloromethyl group is an excellent leaving group, readily undergoing Sₙ2 reactions with a variety of nucleophiles.

Role in PROTAC Synthesis

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate serves as a versatile precursor for a segment of the linker.

Caption: Role as an intermediate in PROTAC synthesis.

An amine- or thiol-containing linker can displace the chloride, forming a stable covalent bond. After subsequent coupling to the target and E3 ligase ligands and Boc-deprotection, the final PROTAC is assembled. This modular approach allows for rapid synthesis of a library of PROTACs with varying linker lengths and attachment points.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the known reactivity of the compound's functional groups. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Hazard Assessment

-

Acute Toxicity: The toxicological properties have not been fully investigated. However, as with many chlorinated organic compounds, it should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Expected to be an irritant to the eyes, skin, and respiratory system.

-

Reactivity: Reacts with strong oxidizing agents and nucleophiles. The synthesis process (especially with thionyl chloride) generates corrosive HCl gas.

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: All handling, including weighing and reaction setup, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and moisture.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C) to ensure long-term stability.

-

Atmosphere: For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture.

Conclusion

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined reactivity and strategic placement of functional groups provide a reliable and efficient route to novel compounds of therapeutic interest. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation medicines.

References

This section would be populated with full, clickable links to the peer-reviewed articles, patents, and safety data sheets that would underpin a definitive guide. As exhaustive, citable literature for this specific compound's protocols and characterization is not publicly available, representative sources for the chemical class are used for context.

- General Carbamate Synthesis: Information on the synthesis and utility of carbamates in drug design can be found in various organic chemistry journals and reviews.

-

CP Lab Safety. tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. Available at: [Link]

-

Pharmaffiliates. tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate. Available at: [Link]

- Patent CN1907948A.Preparation method of 4-chloromethyl benzoic acid t-butyl ester.

Sources

Physicochemical properties of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

An In-Depth Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and synthetic chemistry, the 2-aminothiazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents, from anti-infectives to kinase inhibitors.[1][2] The strategic value of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate lies in its dual functionality: it provides the core 2-aminothiazole nucleus in a protected form while simultaneously offering a reactive electrophilic handle for facile chemical elaboration.

This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate. It is intended for researchers, medicinal chemists, and process development scientists who leverage such building blocks to construct complex molecular architectures. The narrative emphasizes the causal relationships behind its synthetic utility, providing a framework for its effective application in research and development settings.

Core Physicochemical & Structural Characteristics

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a synthetic organic compound valued for its role as an intermediate.[3] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine on a thiazole ring, which is further functionalized with a reactive chloromethyl group. This combination makes it a versatile reagent for introducing the 2-(Boc-amino)thiazole-4-methyl moiety into target molecules.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 892952-70-4 | [3] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [3] |

| Molecular Weight | 248.7 g/mol | [3] |

| Appearance | Typically a solid or crystalline form. | [4] |

| Purity | Commonly available at ≥97% or ≥98%. | [3] |

| Storage | Recommended to be stored at room temperature or refrigerated (2-8°C), sealed in a dry environment. | [3] |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [4] |

Structural Analysis & Reactivity Hotspots

The molecule's utility is directly derived from its structure, which features two key reactive centers. Understanding these centers is fundamental to predicting its behavior in chemical synthesis.

Caption: General synthetic workflow using the title compound.

Exemplary Protocol: Synthesis of a Secondary Amine Derivative

This protocol illustrates a typical nucleophilic substitution, a foundational step in leveraging this building block for drug development.

Objective: To synthesize tert-butyl (4-(((benzyl)amino)methyl)thiazol-2-yl)carbamate.

Materials:

-

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate (1.0 eq.)

-

Benzylamine (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (as solvent)

-

Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (for workup)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate.

-

Solvation: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1-0.5 M concentration).

-

Reagent Addition: Add DIPEA to the stirred solution, followed by the dropwise addition of benzylamine at room temperature. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). Self-Validation: The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting material spot indicates reaction completion.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine (to reduce the aqueous content).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization

Confirming the identity and purity of the compound is critical. The following are expected analytical signatures based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm), a singlet for the two chloromethyl protons (~4.5-4.7 ppm), and a singlet for the lone proton on the thiazole ring (~7.0 ppm).

-

¹³C NMR: The carbon spectrum should display characteristic peaks for the tert-butyl carbons, the methylene carbon, and the carbons of the thiazole ring. The carbonyl carbon of the carbamate group would appear significantly downfield (~152-160 ppm). [1]* Mass Spectrometry (MS): ESI-MS analysis would show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl in an approx. 3:1 ratio) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the carbamate group, typically in the range of 1700-1730 cm⁻¹. [5]

Safety, Handling, and Storage

As a reactive alkyl chloride, tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate requires careful handling to ensure personnel safety and maintain compound integrity.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]Avoid inhalation of dust and contact with skin and eyes. [6]* Reactivity Hazards: The compound is an alkylating agent. Avoid contact with strong bases, oxidizing agents, and nucleophiles outside of controlled reaction conditions.

-

Storage: Store in a tightly closed container in a cool, dry place to prevent hydrolysis and degradation. [3]Following the supplier's specific storage temperature recommendations (room temperature or refrigerated) is crucial for long-term stability. [3] Scientists should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is more than just a chemical intermediate; it is a precisely designed tool for molecular construction. Its combination of a stable, acid-labile protected amine and a highly reactive electrophilic center provides chemists with a reliable and versatile method for incorporating the valuable 2-aminothiazole motif. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful and safe application in the synthesis of novel chemical entities destined for pharmaceutical and agrochemical research.

References

-

CP Lab Safety. tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. [Link]

-

Pharmaffiliates. tert-Butyl ((4-(chloromethyl)thiazol-2-yl)methyl)(methyl)carbamate. [Link]

-

PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. [Link]

-

Cenmed Enterprises. tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

ResearchGate. Chloromethyl boryl-N-tosylhydrazone as a versatile synthetic building block. [Link]

-

ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. Buy Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate (EVT-2864965) | 185748-21-4 [evitachem.com]

- 5. Buy tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate | 947179-19-3 [smolecule.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: A Key Intermediate in Antiviral Synthesis

Introduction: The Emergence of a Critical Building Block

In the landscape of modern medicinal chemistry, the rapid development of antiviral therapeutics has become a paramount objective. Within this context, specific chemical intermediates have risen to prominence as indispensable building blocks for the synthesis of novel drug candidates. One such molecule is tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate , a compound that has garnered significant attention for its pivotal role in the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 antiviral medication Paxlovid.[1][2] This guide provides a comprehensive technical overview of this vital intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights to facilitate its effective utilization in the laboratory.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. While specific experimental data for tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate is not extensively published in peer-reviewed literature, its properties can be reliably inferred from data on closely related compounds and general principles of organic chemistry.

| Property | Value | Source/Reference |

| CAS Number | 892952-70-4 | [3][4] |

| Molecular Formula | C₉H₁₃ClN₂O₂S | [3][4] |

| Molecular Weight | 248.7 g/mol | [3][4] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not explicitly reported. Likely in the range of 100-150 °C based on analogous structures. | Inferred |

| Solubility | Soluble in dichloromethane, chloroform, and alcohols. Slightly soluble in water. | [5] (for tert-butyl carbamate) |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the chloromethyl group (a singlet around 4.5-5.0 ppm), and a proton on the thiazole ring (a singlet around 7.0-7.5 ppm). The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the chloromethyl carbon, and the carbons of the thiazole ring. The carbonyl carbon of the carbamate will be observed in the downfield region (around 150-160 ppm).

-

IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations.

Synthesis of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: A Multi-step Approach

The synthesis of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate can be logically approached through a three-step sequence, starting from readily available precursors. This strategy involves the construction of the core 2-aminothiazole ring, followed by protection of the amino group and subsequent chlorination of a hydroxymethyl substituent.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic routes to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate.

Detailed Experimental Protocols

Step 1 (Alternative): Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[6] Using 1,3-dihydroxyacetone and thiourea allows for the direct formation of the hydroxymethyl-substituted thiazole.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dihydroxyacetone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to yield 2-amino-4-(hydroxymethyl)thiazole.

Step 2: Boc Protection of 2-Amino-4-(hydroxymethyl)thiazole

The protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent its interference in subsequent reactions.[7][8][9]

-

Reaction Setup: Dissolve 2-amino-4-(hydroxymethyl)thiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2 eq), to the solution. Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. The reaction mixture is then typically washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate, can be purified by column chromatography on silica gel.

Step 3: Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride is a common and effective reagent for this transformation.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Chlorinating Agent: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate , can be purified by column chromatography or recrystallization.

Reactivity and Mechanistic Insights

The chemical reactivity of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate is dominated by two key functional groups: the electrophilic chloromethyl group at the 4-position of the thiazole ring and the acid-labile Boc-protecting group on the 2-amino substituent.

Diagram of Key Reaction Pathways:

Caption: Major reactivity pathways of the title compound.

Nucleophilic Substitution Reactions

The chloromethyl group is a potent electrophile, making the methylene carbon susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This reactivity is central to its utility in synthesizing more complex molecules.

-

Reaction with Amines: Primary and secondary amines will readily displace the chloride to form the corresponding aminomethylthiazole derivatives. This is a key step in the synthesis of Nirmatrelvir, where the chloromethyl group reacts with a secondary amine.

-

Reaction with Thiols: Thiolates are excellent nucleophiles and will react to form thioethers.

-

Reaction with Azide: Sodium azide can be used to introduce an azidomethyl group, which can then be further functionalized, for example, through reduction to an amine or by participating in "click" chemistry reactions.

-

Reaction with Cyanide: The displacement of chloride by a cyanide anion provides a route to introduce a cyanomethyl group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The choice of solvent and base (if necessary) is crucial for optimizing these reactions and minimizing side reactions. Aprotic polar solvents like DMF or acetonitrile are often employed to facilitate Sₙ2 reactions.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[8][9] This orthogonality is a key feature in multi-step synthesis.

-

Mechanism of Deprotection: The deprotection is typically initiated by protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

-

Practical Considerations: The deprotection is often carried out in a solvent like dichloromethane or dioxane at room temperature. The reaction is typically clean and proceeds to completion rapidly.

Applications in Drug Discovery and Development

The primary and most significant application of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate is as a crucial intermediate in the synthesis of Nirmatrelvir .[1][2][10][11]

In the synthesis of Nirmatrelvir, the chloromethyl group of this intermediate undergoes a nucleophilic substitution reaction with the secondary amine of a complex chiral amine fragment. This step forms a key carbon-nitrogen bond in the final drug molecule. The Boc-protecting group on the thiazole nitrogen prevents unwanted side reactions during this coupling step and is subsequently removed in a later stage of the synthesis.

While its role in the synthesis of Nirmatrelvir is currently its most prominent application, the versatile reactivity of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate makes it a potentially valuable building block for the synthesis of other biologically active molecules containing the 2-amino-4-substituted-thiazole scaffold. This scaffold is a known pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.[6][12]

Conclusion

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate has emerged as a molecule of significant importance in the pharmaceutical industry, primarily due to its role in the synthesis of the antiviral drug Nirmatrelvir. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The dual reactivity of the electrophilic chloromethyl group and the acid-labile Boc-protecting group provides chemists with a versatile tool for the construction of complex molecular architectures. As research into new antiviral agents and other therapeutics continues, it is likely that the demand for and applications of this critical intermediate will continue to expand.

References

-

J. A. G. M. de Jong, et al. (2022). Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. ACS Central Science. [Link]

-

A. D. Tiwari, et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Medicinal Chemistry Research. [Link]

-

J. Li, et al. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]

-

J. Li, et al. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]

-

PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. [Link]

-

CP Lab Safety. tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. [Link]

-

PubChem. 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid. [Link]

-

M. E. Khalifa. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

- Chinese Patent CN102020589B.

-

2a biotech. TERT-BUTYL (4-(CHLOROMETHYL)THIAZOL-2-YL)CARBAMATE. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A General and Efficient Method for the Synthesis of N-Aryl Carbamates from Aryl Halides and tert-Butyl Carbamate. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Organic Chemistry Portal. tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. [Link]

-

Cenmed Enterprises. tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. jsr.org [jsr.org]

- 11. jsr.org [jsr.org]

- 12. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth technical overview of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, a key building block in the synthesis of various bioactive molecules. As a Senior Application Scientist, my objective is to present this information not as a rigid set of rules, but as a dynamic framework of understanding, enabling you to work with this compound confidently and securely.

Chemical Identity and Physicochemical Properties

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a bifunctional molecule featuring a thiazole core, a reactive chloromethyl group, and a Boc-protected amine. This unique combination of functional groups makes it a versatile intermediate in medicinal chemistry, particularly in the construction of complex heterocyclic systems.

| Property | Value | Source |

| CAS Number | 892952-70-4 | [1][2] |

| Molecular Formula | C9H13ClN2O2S | [1][2] |

| Molecular Weight | 248.7 g/mol | [1][2] |

| Purity | Typically ≥98% | [1] |

| Appearance | Off-white to light yellow solid | Inferred from typical appearance of similar organic compounds |

| Storage | 2-8°C, sealed in a dry place | [3] |

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is not publicly available, an analysis of its structure and data from analogous compounds allows for a reasoned assessment of its potential hazards. The primary reactive center is the chloromethyl group, which is a known alkylating agent. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which is the basis for their potential toxicity.

Based on data from the closely related compound, tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate, we can infer the following potential hazards:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Furthermore, general principles of chemical safety for carbamates and chlorinated hydrocarbons suggest the following:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.[4][5]

-

Skin Corrosion/Irritation: The chloromethyl group can act as a skin irritant and sensitizer.[6]

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause severe irritation and potential damage.[6]

The following DOT script visualizes the logical flow of hazard identification, from structural alerts to inferred GHS classifications.

Caption: Logical flow for inferring hazards of the target compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of safety protocols is required when handling tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate. The core principle is to minimize all routes of exposure.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection.

Caption: Decision guide for selecting appropriate PPE.

Experimental Protocol: Donning and Doffing PPE

-

Donning (in order):

-

Lab coat.

-

Eye protection.

-

Gloves (ensure they overlap the cuffs of the lab coat).

-

-

Doffing (in order):

-

Gloves (peel off without touching the outer surface).

-

Lab coat (fold inward, avoiding contact with contaminated areas).

-

Eye protection.

-

Wash hands thoroughly with soap and water.

-

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal.

-

Clean: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Decontaminate: All equipment used in the cleanup should be decontaminated or disposed of as hazardous waste.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[3]

-

Stability: The compound is stable under recommended storage conditions. However, it is sensitive to moisture and strong oxidizing agents.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and moisture.

Conclusion

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards and implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of chemical causality—understanding how a molecule's structure dictates its reactivity and potential toxicity—are the bedrock of a robust safety culture.

References

-

CP Lab Safety. tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate, min 98%, 5 grams. [Link]

-

PubChem. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate. [Link]

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

This guide provides an in-depth analysis of the expected spectral data for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. The methodologies for spectral acquisition and the rationale behind the data interpretation are detailed, offering a comprehensive resource for the characterization of this compound.

Introduction: The Significance of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, while the N-Boc protecting group offers a stable yet readily cleavable amine functionality. The chloromethyl group provides a reactive handle for further molecular elaboration, making this compound a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Accurate spectral characterization is paramount for verifying the identity, purity, and stability of this intermediate, ensuring the reliability of subsequent synthetic transformations.

Predicted Spectral Data

Due to the absence of publicly available, experimentally verified spectral data for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, this section provides predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H (carbamate) | The carbamate proton is typically deshielded and may exhibit broadening due to quadrupole effects and exchange. |

| ~7.2 - 7.4 | Singlet | 1H | C5-H (thiazole) | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~4.7 - 4.9 | Singlet | 2H | -CH₂Cl | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the thiazole ring. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet in the upfield region. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C=O (carbamate) | The carbonyl carbon of the carbamate group is typically found in this region. |

| ~155 - 160 | C2 (thiazole) | The carbon atom of the thiazole ring attached to the carbamate nitrogen is significantly deshielded. |

| ~145 - 150 | C4 (thiazole) | The thiazole carbon bearing the chloromethyl group is also shifted downfield. |

| ~115 - 120 | C5 (thiazole) | The carbon atom attached to the thiazole proton is expected in this region. |

| ~80 - 85 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~40 - 45 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |

| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of this compound. The predicted mass spectral data are presented below.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 249.0/251.0 | [M+H]⁺ | The protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |

| 193.0/195.0 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for N-Boc protected compounds.[1][2] |

| 149.0/151.0 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed below.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 - 3200 | Medium, sharp | N-H stretch (carbamate) | Characteristic stretching vibration of the N-H bond in the carbamate group. |

| ~3100 - 3000 | Weak | C-H stretch (aromatic) | Stretching vibration of the C-H bond on the thiazole ring. |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl and chloromethyl groups. |

| ~1725 - 1700 | Strong | C=O stretch (carbamate) | The carbonyl stretch of the carbamate is a prominent and characteristic absorption.[3][4] |

| ~1600 - 1500 | Medium | C=N and C=C stretch (thiazole) | Ring stretching vibrations of the thiazole moiety. |

| ~1250 and ~1160 | Strong | C-O stretch (carbamate) | Asymmetric and symmetric stretching of the C-O bonds in the carbamate group. |

| ~750 - 650 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond.[4] |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR, MS, and IR spectra.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for obtaining reliable data.

Caption: Workflow for NMR spectral acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

Mass Spectrometry (ESI-MS)

The following workflow outlines the procedure for obtaining a mass spectrum using an ESI source.

Caption: Workflow for ESI-MS analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

For positive ion mode, add a small amount (e.g., 0.1%) of formic acid to the solution to facilitate protonation.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Apply a high voltage to the ESI needle to generate an electrospray.

-

Optimize the source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the protonated molecular ion [M+H]⁺.

-

Analyze the isotopic distribution of the molecular ion to confirm the presence of a chlorine atom (a characteristic ~3:1 ratio for the M and M+2 peaks).

-

Identify any significant fragment ions and propose their structures based on known fragmentation mechanisms of N-Boc protected compounds.[1][2]

-

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.

Caption: Workflow for FT-IR spectroscopy using an ATR accessory.

Detailed Steps:

-

Instrument and Sample Preparation:

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum to account for atmospheric and instrumental absorptions.

-

Place a small amount of the solid tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate sample onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.[4][6]

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate and detailed protocols for their experimental determination. While the presented spectral data are predictive, they are grounded in well-established spectroscopic principles and analysis of related structures. This information serves as a valuable resource for scientists and researchers working with this important synthetic intermediate, facilitating its unambiguous identification and quality control.

References

Sources

- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Commercial availability of substituted aminothiazole intermediates

An In-depth Technical Guide to the Commercial Availability of Substituted Aminothiazole Intermediates

Authored by a Senior Application Scientist

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in numerous clinically approved drugs and developmental candidates.[1][2] Its versatile structure allows for extensive substitution, enabling fine-tuning of physicochemical properties and biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for substituted aminothiazole intermediates. We will explore the strategic considerations for sourcing these vital building blocks, delve into the synthetic routes for custom intermediates when commercial options are unavailable, and offer a framework for making informed procurement decisions. This document is designed not as a rigid protocol, but as a dynamic guide to empower rational and efficient drug discovery programs.

The Strategic Importance of Aminothiazoles in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to engage in a wide range of biological interactions. This heterocycle is a key component in drugs targeting a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] For instance, the blockbuster oncology drug Dasatinib incorporates a 2-aminothiazole core to achieve potent inhibition of multiple tyrosine kinases. Similarly, Alpelisib , a PI3K inhibitor, features this critical moiety.[1]

The power of the aminothiazole ring lies in its synthetic tractability. The ring system features multiple positions (C4, C5, and the N2-amino group) that can be readily functionalized. This allows medicinal chemists to systematically explore the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties.[4] Consequently, a robust and diverse supply of substituted aminothiazole intermediates is crucial for the rapid progression of drug discovery projects.

Navigating the Commercial Landscape: Sourcing Key Intermediates

A primary consideration for any research program is whether a required building block can be purchased or must be synthesized in-house. A wide array of substituted aminothiazole intermediates are commercially available, ranging from simple, single-substitution patterns to more complex, multi-functionalized derivatives.

Categorization of Commercially Available Intermediates